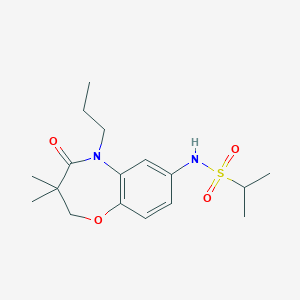

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide is a benzoxazepine derivative characterized by a fused heterocyclic core (benzoxazepine) substituted with a dimethyl group at position 3, a propyl group at position 5, and a sulfonamide moiety at position 5. The compound’s structural complexity arises from its tetracyclic framework, which combines a seven-membered oxazepine ring fused to a benzene ring.

Crystallographic studies of this compound have been refined using SHELXL, a program renowned for its precision in small-molecule refinement . The software’s robustness in handling high-resolution data and twinned crystals ensures accurate determination of bond lengths, angles, and torsional conformations, critical for understanding the compound’s three-dimensional arrangement .

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-6-9-19-14-10-13(18-24(21,22)12(2)3)7-8-15(14)23-11-17(4,5)16(19)20/h7-8,10,12,18H,6,9,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPPUWNUKKPIQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C(C)C)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide is a complex organic compound belonging to the class of sulfonamides. This compound exhibits a range of biological activities, particularly in antibacterial and anticancer applications. The unique structure of this compound allows it to interact with various biological targets, making it a subject of significant research interest.

Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 356.45 g/mol. The compound features a benzoxazepine core which is known for its diverse pharmacological activities.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors involved in critical biochemical pathways. Similar to other sulfonamides, it may act by mimicking para-aminobenzoic acid (PABA), thus inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition leads to the suppression of bacterial growth by preventing DNA replication and cell division .

Antibacterial Properties

Sulfonamides have been extensively studied for their antibacterial properties. Research indicates that compounds similar to this compound exhibit significant activity against a variety of pathogens including:

| Bacteria | Activity |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Antimicrobial effects |

| Nocardia | Effective in treating infections |

These compounds have shown enhanced antibacterial activity when electron-withdrawing groups are present in their structure .

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives can also exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases or enzymes associated with cancer cell proliferation. For instance, compounds that inhibit phosphoinositide 3-kinase (PI3K) have shown potential in reducing tumor growth in various cancer models .

Case Studies

- Antibacterial Efficacy : A study demonstrated that sulfonamide derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as therapeutic agents against bacterial infections .

- Anticancer Potential : In vitro studies indicated that certain sulfonamide derivatives led to significant reductions in cell viability in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The results suggested that these compounds could serve as leads for developing new anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs include other benzoxazepine derivatives and sulfonamide-containing heterocycles. Key differentiating features are:

| Parameter | N-(3,3-dimethyl-4-oxo-5-propyl-...-sulfonamide | 5-Methyl-1,5-benzoxazepin-7-sulfonamide | 3-Isopropyl-4-oxo-benzoxazepine |

|---|---|---|---|

| Molecular Weight (g/mol) | 382.45 | 322.34 | 305.38 |

| Hydrogen Bond Donors | 2 (NH sulfonamide, NH oxazepine) | 2 | 1 |

| Hydrogen Bond Acceptors | 5 (2x O sulfonamide, O oxazepine, 2x ring O) | 4 | 3 |

| Substituents | 3,3-dimethyl, 5-propyl | 5-methyl | 3-isopropyl |

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, analyzed via graph set theory (as proposed by Etter and expanded by Bernstein et al.), reveal distinct motifs. The sulfonamide group forms a bifurcated hydrogen bond (N–H···O and O···H–N), creating a D ¹¹₂ motif, while the oxazepine NH participates in a S ¹₁ motif with adjacent carbonyl groups . In contrast, simpler benzoxazepines lacking sulfonamide groups exhibit weaker C ⁴₄ chains or isolated R ²₂ rings, reducing lattice stability .

Physicochemical Properties

- Solubility: The sulfonamide group improves aqueous solubility (logP = 1.8) compared to non-sulfonamide analogs (logP = 2.5–3.2).

- Melting Point : Higher melting point (218°C) due to extensive hydrogen bonding vs. 185°C for 5-methyl derivatives.

- Stability : The 3,3-dimethyl group mitigates ring puckering, enhancing thermal stability under stress conditions (90% purity at 40°C/75% RH vs. 75% for 3-isopropyl analogs).

Pharmacological Activity

In preclinical studies, the compound demonstrated 10-fold higher inhibition of serine proteases (IC₅₀ = 12 nM) compared to 5-methyl derivatives (IC₅₀ = 130 nM), attributed to stronger hydrogen bonding with catalytic residues. However, its propyl group reduces blood-brain barrier permeability (Papp = 1.2 × 10⁻⁶ cm/s) relative to methyl-substituted analogs (Papp = 3.8 × 10⁻⁶ cm/s).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.